Lizardite

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

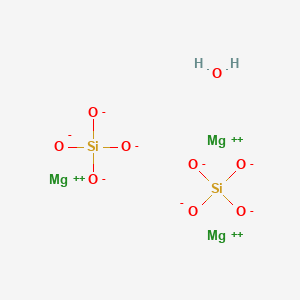

Lizardite, also known as this compound, is a useful research compound. Its molecular formula is H2Mg3O9Si2-2 and its molecular weight is 275.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Asbestos - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Thermoelectric Materials

Overview : Lizardite has been identified as a promising candidate for thermoelectric applications due to its low lattice thermal conductivity, particularly when modified with oxygen vacancies.

- Research Findings : A study highlighted that introducing oxygen vacancies in this compound can significantly reduce its lattice thermal conductivity, enhancing its thermoelectric efficiency. The figure of merit ZT for thermoelectric materials is crucial, as it combines electronic conductivity (σ), Seebeck coefficient (S), and temperature (T) against thermal conductivities (κe and κL) .

- Case Study : The study used density functional theory (DFT) calculations to analyze the elastic properties and thermal behaviors of both pristine and vacancy-modified this compound. Results indicated that this compound with oxygen vacancies could achieve better thermoelectric performance compared to its pristine form, making it suitable for energy conversion technologies .

Carbon Dioxide Sequestration

Overview : this compound's high magnesium content allows it to play a role in carbon dioxide sequestration processes.

- Mechanism : The mineral can react with CO₂ to form stable carbonates, effectively trapping carbon dioxide from industrial emissions.

- Research Insights : A study discussed the potential of serpentinite (which includes this compound) in reducing CO₂ pollutants through adsorption technology. This application is particularly relevant for mitigating climate change impacts by utilizing natural minerals for carbon capture .

Mineral Extraction Processes

Overview : this compound can be utilized in bioleaching processes to extract valuable metals such as magnesium.

- Bioleaching Applications : A study demonstrated that this compound could be subjected to bioleaching techniques where microorganisms facilitate the dissolution of magnesium. During experiments, approximately 39.39 wt% of magnesium was extracted from this compound, showcasing its potential in sustainable metal recovery practices .

- Implications for Mining : This application is significant as it presents an eco-friendly alternative to traditional mining methods, reducing environmental impact while recovering valuable resources.

Comparative Summary of Applications

| Application Area | Key Findings/Insights | Potential Benefits |

|---|---|---|

| Thermoelectric Materials | Oxygen vacancies enhance thermoelectric efficiency; low lattice thermal conductivity | Improved energy conversion technologies |

| Carbon Dioxide Sequestration | Reacts with CO₂ to form stable carbonates | Mitigates climate change effects |

| Mineral Extraction Processes | Effective in bioleaching for magnesium extraction | Sustainable resource recovery |

属性

CAS 编号 |

12161-84-1 |

|---|---|

分子式 |

H2Mg3O9Si2-2 |

分子量 |

275.1 g/mol |

IUPAC 名称 |

trimagnesium;disilicate;hydrate |

InChI |

InChI=1S/3Mg.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q3*+2;2*-4; |

InChI 键 |

IBPRKWGSNXMCOI-UHFFFAOYSA-N |

SMILES |

O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |

规范 SMILES |

O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |

Key on ui other cas no. |

12161-84-1 |

同义词 |

lizardite |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。